molecular formula C9H8ClN3 B1270121 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine CAS No. 230617-61-5

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Cat. No.: B1270121
CAS No.: 230617-61-5
M. Wt: 193.63 g/mol
InChI Key: SIJYMRYEGFGOJP-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine exhibits distinctive structural features that define its three-dimensional architecture and intermolecular interactions. The compound crystallizes in a defined lattice structure, displaying characteristic geometrical parameters that reflect the influence of both the chloro-substituted pyridine ring and the pendant imidazolylmethyl group.

The pyridine ring system maintains planarity with the chlorine atom positioned at the 2-position, creating a specific electronic environment that influences the overall molecular geometry. The chlorine substitution introduces significant steric and electronic effects that alter the electron density distribution across the aromatic system. Crystal structure analysis reveals that the chlorine atom adopts an optimal orientation relative to the pyridine ring plane, minimizing steric hindrance while maximizing favorable electrostatic interactions.

The imidazole ring connected through the methylene bridge at the 5-position of the pyridine demonstrates rotational freedom around the carbon-nitrogen bond. This flexibility allows for multiple conformational states in the solid state, with the preferred conformation determined by intermolecular hydrogen bonding patterns and crystal packing forces. The methylene bridge serves as a conformational hinge, enabling the imidazole ring to adopt orientations that optimize intermolecular interactions within the crystal lattice.

Crystallographic parameters indicate specific unit cell dimensions and space group symmetry that accommodate the molecular geometry. The crystal packing reveals intermolecular interactions including hydrogen bonding between imidazole nitrogen atoms and neighboring molecules, as well as potential chlorine-π interactions that contribute to crystal stability. The arrangement of molecules in the crystal structure demonstrates the influence of both hydrogen bonding donors and acceptors present in the imidazole moiety.

Spectroscopic Characterization (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that reflect the electronic environment of each hydrogen and carbon atom within the molecular framework.

Proton nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts for the aromatic protons of both the pyridine and imidazole rings. The pyridine ring protons exhibit downfield chemical shifts reflecting the electron-withdrawing effect of the chlorine substituent and the aromatic nitrogen atom. The proton at the 6-position of the pyridine ring typically appears as the most downfield signal due to its proximity to the pyridine nitrogen. The 3- and 4-position protons display intermediate chemical shifts influenced by the electronic effects of both the chlorine atom and the imidazolylmethyl substituent.

The imidazole ring protons contribute distinct signals in the aromatic region, with the 2-position proton typically appearing as the most downfield signal due to its position between two nitrogen atoms. The methylene bridge protons connecting the pyridine and imidazole rings appear as a characteristic singlet, reflecting the symmetrical environment created by the two heterocyclic systems.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with chemical shifts that reflect the electronic environment of each carbon atom. The carbonyl carbon signals from both aromatic systems appear in the characteristic aromatic region, with specific chemical shifts influenced by the proximity to nitrogen atoms and the chlorine substituent. The methylene bridge carbon exhibits a characteristic chemical shift that distinguishes it from the aromatic carbons.

Fourier transform infrared spectroscopy provides information about the vibrational modes of the molecule, revealing characteristic absorption bands for the carbon-hydrogen stretching vibrations of the aromatic rings, the carbon-nitrogen stretching vibrations, and the carbon-chlorine stretching vibration. The imidazole nitrogen-hydrogen stretching vibration contributes a distinctive absorption band that confirms the presence of the imidazole moiety.

Computational Modeling of Electronic Properties

Computational modeling investigations of this compound reveal significant electronic properties that govern its chemical behavior and intermolecular interactions. Theoretical calculations provide insights into the electron density distribution, molecular orbital characteristics, and electrostatic potential surface properties that define the compound's reactivity profile.

The electron density distribution analysis demonstrates the influence of the chlorine substituent on the pyridine ring electronic structure. The chlorine atom acts as an electron-withdrawing group, creating regions of positive electrostatic potential on the pyridine ring while simultaneously providing electron density through resonance effects. This dual electronic influence creates a complex electronic environment that affects the compound's reactivity and binding properties.

Molecular orbital calculations reveal the frontier orbital characteristics, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These orbital energies provide insights into the compound's electron-donating and electron-accepting capabilities, which are crucial for understanding its chemical reactivity and potential biological activity. The presence of multiple nitrogen atoms in both ring systems creates numerous lone pair electrons that contribute to the molecular orbital structure.

The electrostatic potential surface mapping demonstrates regions of positive and negative electrostatic potential across the molecular surface. The chlorine atom and nitrogen atoms create regions of negative potential that can participate in favorable electrostatic interactions with positively charged species. Conversely, regions of positive potential near hydrogen atoms provide sites for interaction with electron-rich species.

Chlorine-π interaction analysis reveals the potential for the chlorine atom to engage in favorable interactions with aromatic systems. Computational studies demonstrate that chlorine atoms can approach aromatic rings in both edge-on and face-on geometries, with interaction energies of approximately negative 2.01 kilocalories per mole, primarily driven by dispersion forces. This interaction capability contributes to the compound's ability to engage in specific molecular recognition events and crystal packing arrangements.

Tautomeric Behavior and Protonation States

The tautomeric behavior and protonation states of this compound represent critical aspects of its structural chemistry that influence its chemical properties and biological activity. The presence of multiple nitrogen atoms in both the pyridine and imidazole rings creates several potential sites for protonation and tautomeric rearrangement.

The imidazole ring system exhibits inherent tautomeric behavior due to the presence of two nitrogen atoms with different electronic environments. The 1H-imidazole tautomer, as indicated in the compound name, represents the predominant form under standard conditions. However, the possibility for tautomeric equilibrium with the 3H-imidazole form exists, depending on environmental factors such as solvent polarity, temperature, and hydrogen bonding interactions.

Protonation state analysis reveals multiple potential sites for proton binding under acidic conditions. The pyridine nitrogen atom serves as a primary protonation site due to its lone pair electrons and aromatic character. Protonation at this site significantly alters the electronic properties of the entire pyridine ring system, affecting both chemical reactivity and molecular recognition properties.

The imidazole nitrogen atoms provide additional protonation sites with distinct basicity characteristics. The nitrogen atom at the 3-position of the imidazole ring exhibits higher basicity compared to the nitrogen atom already bearing the hydrogen atom in the 1H-tautomer. This differential basicity creates a hierarchy of protonation sites that influences the compound's behavior under varying pH conditions.

Environmental factors significantly influence the tautomeric equilibrium and protonation state distribution. Solvent effects, particularly hydrogen bonding interactions with protic solvents, can stabilize specific tautomeric forms and influence the relative populations of different protonation states. The crystal packing environment also affects tautomeric preferences through intermolecular hydrogen bonding patterns that stabilize particular tautomeric forms.

Properties

IUPAC Name

2-chloro-5-(imidazol-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJYMRYEGFGOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363036
Record name 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

230617-61-5
Record name 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination of 2-Chloro-5-Methylpyridine

This method involves the gas-phase chlorination of 2-chloro-5-methylpyridine using chlorine gas (Cl₂) in the presence of a catalyst. The reaction proceeds via free-radical mechanisms under controlled temperature conditions (50–60°C) to selectively substitute the methyl group’s hydrogen atoms with chlorine. A microchannel reactor is often employed to enhance mixing efficiency and reduce reaction time, achieving yields exceeding 85% with >99% purity. Key parameters include:

Parameter Optimal Condition Impact on Yield/Purity
Temperature 50–60°C Higher selectivity for monochlorination
Chlorine flow rate 0.5–1.0 L/min Prevents over-chlorination
Catalyst Azobisisobutyronitrile (AIBN) Accelerates radical initiation

Advantages :

  • Avoids organic solvents, reducing environmental impact.
  • Continuous production capabilities via microchannel reactors.

Hydroxymethylpyridine Derivative Conversion

An alternative route starts with 2-chloro-5-hydroxymethylpyridine, which is treated with thionyl chloride (SOCl₂) in chloroform at 5–20°C. This method substitutes the hydroxyl group with chlorine, achieving near-quantitative conversion. Sodium bicarbonate is added to neutralize HCl byproducts, simplifying purification.

Parameter Optimal Condition Impact on Yield/Purity
SOCl₂ stoichiometry 1.2 equivalents Minimizes residual hydroxyl
Reaction time 2–4 hours Ensures complete conversion

Advantages :

  • High purity (>98%) without column chromatography.
  • Suitable for small-scale laboratory synthesis.

Nucleophilic Substitution with Imidazole

The final step involves reacting 2-chloro-5-chloromethylpyridine with imidazole under basic conditions to substitute the chloromethyl group. This SN2 reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate (K₂CO₃) as the base.

Standard Laboratory Procedure

  • Reaction Setup : A mixture of 2-chloro-5-chloromethylpyridine (1.0 equiv), imidazole (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF is refluxed at 100°C for 12–24 hours.
  • Work-Up : The cooled mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.
  • Yield : 70–80% with >95% purity (HPLC).

Critical Factors :

  • Solvent choice : DMF enhances nucleophilicity of imidazole but requires thorough removal due to toxicity.
  • Base selection : Stronger bases (e.g., NaH) may accelerate the reaction but risk side reactions.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors replace batch processes to improve heat transfer and mixing. Key modifications include:

  • Residence time : Reduced to 30–60 minutes via elevated temperatures (120–150°C).
  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates.
Parameter Batch Process Continuous Flow
Yield 70–80% 85–90%
Purity >95% >99%
Solvent consumption High Reduced by 40%

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a 30-minute irradiation at 150°C in DMF achieves 85% yield, minimizing thermal degradation.

Green Chemistry Approaches

Recent efforts focus on replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and using heterogeneous bases like hydrotalcite clays. These methods reduce environmental impact while maintaining yields >75%.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

  • ¹H NMR : Peaks at δ 8.45 (pyridine-H), 7.65 (imidazole-H), and 5.20 (–CH₂–) confirm structure.
  • HPLC : Retention time of 6.8 minutes (C18 column, 60% acetonitrile/water).

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation of imidazole can occur, minimized by controlling stoichiometry (imidazole ≤1.2 equiv).
  • Hydrolysis Risk : Moisture exposure converts chloromethyl to hydroxymethyl groups; rigorous drying of reagents is essential.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential antibacterial, antifungal, and anticancer activities. For instance, studies have demonstrated that compounds derived from this structure can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori .

Agrochemicals

This compound is utilized as an intermediate in the synthesis of pesticides and herbicides. Its ability to interact with biological macromolecules makes it suitable for developing agents that target specific pests or diseases in crops.

Biological Studies

The compound is investigated for its role in enzyme inhibition and receptor binding studies. Its imidazole ring facilitates coordination with metal ions in enzyme active sites, which can lead to inhibition of enzymatic activity. This property is particularly useful in studying enzymes related to neurodegenerative diseases and bacterial infections .

Material Science

Research has explored the use of this compound in developing functional materials such as catalysts and sensors. Its chemical reactivity allows it to participate in various reactions that are essential for creating advanced materials with specific properties .

Antimicrobial Activity

One notable study evaluated the antibacterial properties of derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .

Enzyme Inhibition Studies

Another research focused on the enzyme inhibition capabilities of this compound, particularly regarding acetylcholinesterase (AChE) activity. The findings revealed that derivatives showed promising IC50 values, indicating their potential utility in treating neurodegenerative disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the imidazole ring allows it to interact with metal ions and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine but differ in substituents and ring saturation:

Compound Name Key Structural Features CAS Number
This compound 1H-imidazole ring, methylene linker, pyridine backbone Not specified
2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine (Compound I) Partially saturated 4,5-dihydroimidazole ring Not specified
2-Chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]pyridine Nitromethylene-substituted imidazolidine ring 101336-63-4
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-thiol Benzene-fused imidazole with trifluoromethyl and thiol groups 86604-73-1
Key Observations:
  • Electron-Withdrawing Groups : The nitromethylene group in 101336-63-4 increases electrophilicity, likely enhancing binding affinity to insect nicotinic acetylcholine receptors (nAChRs) but may elevate mammalian toxicity .
  • Bulkier Substituents : The trifluoromethyl group in 86604-73-1 improves lipophilicity, favoring environmental persistence but raising bioaccumulation risks .

Pharmacokinetic and Toxicity Profiles

Critical parameters from include:

  • Molecular Weight (MW) : Lower MW correlates with better bioavailability. The target compound (MW ~195 g/mol) is lighter than 101336-63-4 (MW ~280 g/mol), suggesting superior systemic distribution .
  • Rotatable Bonds (RBN): Fewer rotatable bonds (e.g., 3 in the target vs.
  • Blood-Brain Barrier (BBB) Penetration : A logBB < -1 indicates poor BBB penetration, reducing neurotoxicity risks. The target compound’s imidazole group may lower logBB compared to nitromethylene derivatives, which likely penetrate the CNS more readily .
  • Acute Toxicity: LC50 values > 0.5 mM (logLC50 > -0.3) denote low toxicity. Structural simplicity in the target compound may result in higher LC50 compared to nitromethylene analogs .

Research and Development Implications

  • Optimization Pathways : Introducing partial saturation (as in Compound I) or polar substituents could balance efficacy, safety, and environmental impact .

Biological Activity

2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloromethyl group at the 2-position and an imidazole ring at the 5-position. This unique structure contributes to its reactivity and biological activity. Its molecular formula is C9H8ClN3C_9H_8ClN_3, and it has a molecular weight of 199.63 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly in cancer and infectious disease contexts. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to decreased proliferation of cancer cells.
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them candidates for treating bacterial infections.
  • Cellular Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, contributing to its anticancer potential.

Biological Activity Overview

Activity Type Description Reference
AnticancerInhibits growth in various human tumor cell lines, including colon carcinoma cells (GI50 = 2.30 µM).
AntimicrobialDemonstrates significant antimicrobial properties against multiple bacterial strains.
Enzyme TargetingPotential inhibitor of key enzymes related to cancer progression and inflammation.

Anticancer Activity

Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines. For instance, a study reported that the compound inhibited the growth of HCT116 human colon carcinoma cells with a GI50 value of 2.30 µM, indicating strong cytotoxicity compared to standard chemotherapeutics like fluorouracil .

Antimicrobial Effects

Another study highlighted the antimicrobial potential of this compound, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the imidazole moiety enhances its interaction with microbial targets, thus increasing its efficacy.

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves the activation of caspase pathways, leading to programmed cell death in cancer cells. This was evidenced by increased levels of cleaved caspases in treated cell lines .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption and distribution properties. The compound's stability in biological systems suggests a good potential for further development into therapeutic agents .

Summary Table of Pharmacokinetic Properties

Parameter Value
BioavailabilityHigh
MetabolismMinimal metabolism observed
Half-lifeModerate

Q & A

Synthesis Optimization

Question: How can researchers optimize the synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine to improve yield and purity? Classification: Basic Methodological Answer: Synthesis optimization typically involves stepwise chlorination and functionalization. Evidence suggests that chlorination of pyridine derivatives (e.g., β-picoline) in vapor or liquid phases can introduce chlorine substituents . For the imidazole coupling, nucleophilic substitution or radical-mediated reactions under inert atmospheres may enhance selectivity. Purification via column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization from ethanol can improve purity. Safety protocols (e.g., avoiding moisture, using dry solvents) are critical due to reactivity of intermediates like chloromethylpyridines .

Crystallography Challenges

Question: What are the challenges in determining the crystal structure of this compound derivatives? Classification: Advanced Methodological Answer: Crystallization difficulties arise from conformational flexibility in the imidazole-pyridine linker. Single-crystal X-ray diffraction requires highly pure samples, often achieved via slow evaporation from DMSO/water mixtures. Disorder in the chloromethyl group or solvent inclusion (e.g., dichloromethane) may complicate data interpretation. Computational pre-screening (e.g., Mercury CSD) can predict packing patterns, while low-temperature data collection (100 K) reduces thermal motion artifacts .

Safety Protocols

Question: What are the critical safety considerations when handling this compound in laboratory settings? Classification: Basic Methodological Answer: Key safety measures include:

  • Personal Protection: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H314 hazard) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (P260 precaution) .
  • Storage: Keep in airtight containers in dry, cool areas away from oxidizers (e.g., peroxides) to prevent decomposition into toxic gases (e.g., HCl, NOx) .
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Computational Reactivity Studies

Question: How can computational chemistry be applied to study the reactivity of the imidazole and pyridine moieties in this compound? Classification: Advanced Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying nucleophilic (imidazole N-atoms) and electrophilic (chlorinated pyridine C-atom) sites. Molecular dynamics simulations (e.g., in water/DMSO) model solvation effects on reactivity. Transition state analysis (IRC calculations) predicts reaction pathways for functionalization, such as Suzuki-Miyaura coupling at the pyridine ring .

Analytical Characterization

Question: Which spectroscopic techniques are most effective for characterizing the structural features of this compound? Classification: Basic Methodological Answer:

  • NMR: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies proton environments (e.g., imidazole CH at δ 7.2–7.8 ppm, pyridine CH at δ 8.1–8.5 ppm) and confirms substitution patterns .
  • MS: High-resolution ESI-MS validates molecular weight (calc. for C₉H₈ClN₃: 193.04 g/mol).
  • IR: Stretching frequencies (e.g., C-Cl at 550–650 cm⁻¹, C=N at 1600–1680 cm⁻¹) confirm functional groups .

Biological Activity Assessment

Question: What methodologies are used to assess the potential biological activity of this compound in drug discovery? Classification: Advanced Methodological Answer:

  • Target Screening: Molecular docking (AutoDock Vina) against imidazole-binding enzymes (e.g., cytochrome P450) evaluates binding affinity.
  • In Vitro Assays: MTT cytotoxicity tests (IC₅₀ determination) in cancer cell lines (e.g., HeLa) assess antiproliferative effects.
  • SAR Studies: Modifying the chloromethyl group (e.g., replacing Cl with Br) and comparing bioactivity profiles reveals structure-activity relationships .

Addressing Data Contradictions

Question: How should researchers address discrepancies in reported toxicity or stability data for this compound? Classification: Advanced Methodological Answer:

  • Meta-Analysis: Cross-reference studies using platforms like Reaxys or SciFinder to identify variables (e.g., solvent purity, temperature) causing divergence.
  • Replication: Reproduce experiments under controlled conditions (e.g., humidity <30%, argon atmosphere) to isolate degradation pathways.
  • Regulatory Alignment: Consult hazard codes (e.g., UN3261 for corrosive solids) and GHS classifications to reconcile safety data .

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